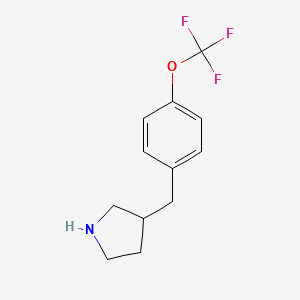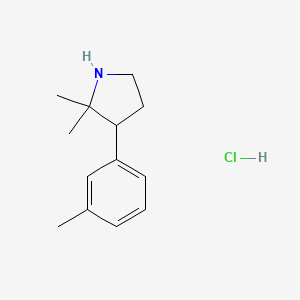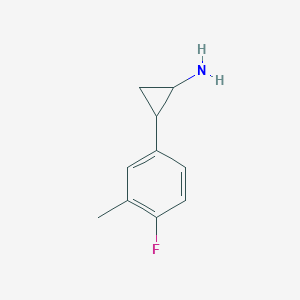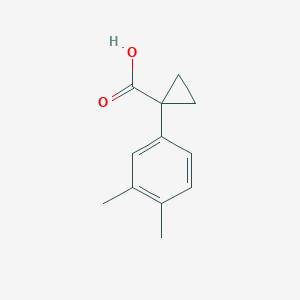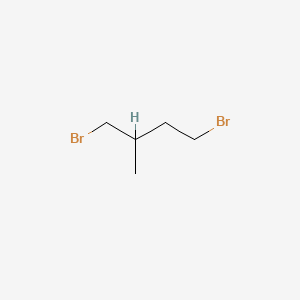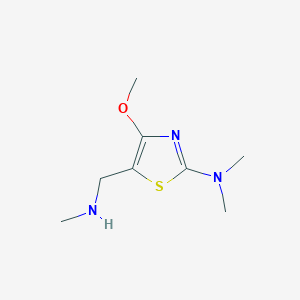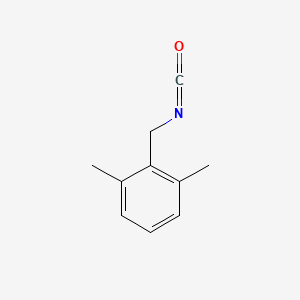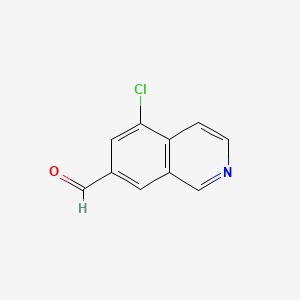
5-Chloroisoquinoline-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroisoquinoline-7-carbaldehyde is a chemical compound belonging to the family of heterocyclic compounds. It is a pale-yellow, crystalline solid that has several applications in scientific research and industry, including its use as a building block in the synthesis of complex organic molecules.
Vorbereitungsmethoden
The synthesis of 5-Chloroisoquinoline-7-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of water, catalyzed by nickel . Industrial production methods often involve the use of strong acids or bases as catalysts, which can lead to the formation of isomers and side products .
Analyse Chemischer Reaktionen
5-Chloroisoquinoline-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
5-Chloroisoquinoline-7-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Chloroisoquinoline-7-carbaldehyde involves its interaction with molecular targets and pathways. It can act as an inhibitor of certain enzymes and proteins, affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
5-Chloroisoquinoline-7-carbaldehyde can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different substitution patterns.
8-Hydroxyquinoline-5-carbaldehyde: Contains a hydroxyl group instead of a chlorine atom.
6-(Dimethylamino)quinoline-5-carbaldehyde: Contains a dimethylamino group instead of a chlorine atom. These compounds share similar chemical properties but differ in their specific applications and reactivity .
Eigenschaften
Molekularformel |
C10H6ClNO |
|---|---|
Molekulargewicht |
191.61 g/mol |
IUPAC-Name |
5-chloroisoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-7(6-13)3-8-5-12-2-1-9(8)10/h1-6H |
InChI-Schlüssel |
BANZIOSALACJTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1C(=CC(=C2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



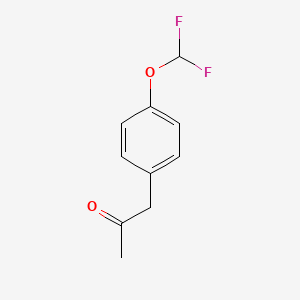
![6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13605188.png)
